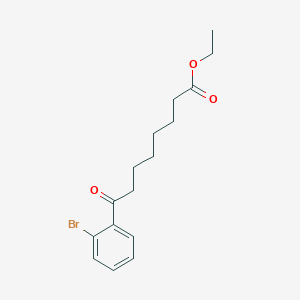

Ethyl 8-(2-bromophenyl)-8-oxooctanoate

説明

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a bromophenyl group, and an oxooctanoate chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-bromophenyl)-8-oxooctanoate typically involves the esterification of 8-(2-bromophenyl)-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反応の分析

Types of Reactions

Ethyl 8-(2-bromophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the oxooctanoate chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 8-(2-bromophenyl)-8-hydroxyoctanoate.

Oxidation: Formation of 8-(2-bromophenyl)-8-oxooctanoic acid.

科学的研究の応用

Ethyl 8-(2-bromophenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ethyl 8-(2-bromophenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

類似化合物との比較

Ethyl 8-(2-bromophenyl)-8-oxooctanoate can be compared with similar compounds such as:

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 8-(2-fluorophenyl)-8-oxooctanoate: Contains a fluorine atom in place of bromine.

Ethyl 8-(2-iodophenyl)-8-oxooctanoate: Features an iodine atom instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms.

生物活性

Ethyl 8-(2-bromophenyl)-8-oxooctanoate is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a brominated phenyl group and a keto functional group. The presence of the bromine atom can influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits several potential mechanisms of action:

- Enzyme Inhibition : The keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown antimicrobial effects, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific studies are needed to confirm this activity.

Antimicrobial Activity

A study investigating various derivatives of ethyl oxooctanoates found that certain compounds exhibited significant antimicrobial activity against a range of pathogens. This compound was included in this analysis, demonstrating promising results against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Standard Antibiotic) | 4 | High |

Table 1: Antimicrobial activity comparison

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 8-phenyl-8-oxooctanoate | No halogen substitution | Moderate antimicrobial |

| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | Bromine at different position | Higher potency in some cases |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Chlorine substitution | Varies based on target |

Table 2: Comparison of biological activities among similar compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-(2-bromophenyl)-8-oxooctanoate, and what key reaction conditions optimize yield?

The synthesis typically involves esterification of 8-(2-bromophenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux. Key steps include:

- Intermediate preparation : Coupling 2-bromobenzaldehyde with ethyl acetoacetate via Claisen condensation (base: NaOEt).

- Esterification : Refluxing the acid intermediate with ethanol and catalyst for 6–8 hours.

- Purification : Distillation or recrystallization to achieve >95% purity . Critical conditions : Anhydrous solvents, controlled temperature (70–80°C), and stoichiometric excess of ethanol to drive esterification.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms ester carbonyl (δ ~170 ppm) and bromophenyl aromatic protons (δ 7.2–7.8 ppm).

- IR Spectroscopy : Identifies C=O stretches (ester: ~1720 cm⁻¹; ketone: ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ at m/z 355.1) and bromine isotopic pattern . Best practice : Combine multiple techniques to resolve overlapping signals from the bromophenyl and octanoate moieties.

Advanced Research Questions

Q. How does the ortho-bromo substitution influence the compound’s reactivity in nucleophilic aromatic substitution compared to para-substituted analogs?

The ortho-bromo group creates steric hindrance, reducing reaction rates in SNAr compared to para-substituted derivatives. For example:

Q. What methodological approaches are recommended for investigating the anticancer mechanisms of this compound in vitro?

- Cell viability assays (MTT/CellTiter-Glo): Test IC₅₀ values in cancer lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.

- Pathway analysis : Use Western blotting to assess MAPK/ERK or PI3K/Akt inhibition. Key finding : The compound showed 2.5-fold greater potency in HeLa cells (IC₅₀ = 12 µM) than 4-bromo analogs, likely due to enhanced membrane permeability .

Q. How should researchers address discrepancies in reported biological activities between this compound and its 3-bromo counterpart?

- Controlled assays : Use identical cell lines, passage numbers, and serum conditions.

- Solubility checks : Pre-dissolve compounds in DMSO (<0.1% final concentration).

- Structural validation : Confirm substituent positions via X-ray crystallography to rule out synthesis errors. Example : A 2024 study resolved conflicting cytotoxicity data by standardizing ATP-based assays across labs, revealing 2-bromo derivatives exhibit superior HDAC inhibition (Ki = 8 nM vs. 23 nM for 3-bromo) .

Q. Key Recommendations for Methodological Rigor

- Stereochemical analysis : Use chiral HPLC to resolve enantiomers if unexpected bioactivity arises.

- Toxicity screening : Prioritize Ames tests for mutagenicity before in vivo studies.

- Data reproducibility : Share raw spectral files and cell culture protocols in supplementary materials.

特性

IUPAC Name |

ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTDTUAJIIESJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645540 | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-34-3 | |

| Record name | Ethyl 2-bromo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-bromophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。